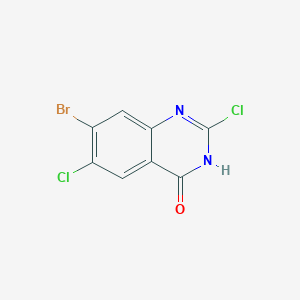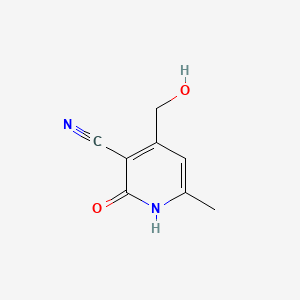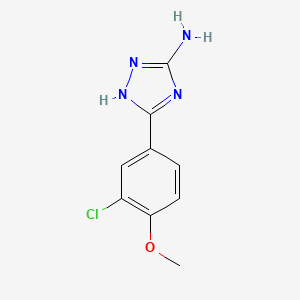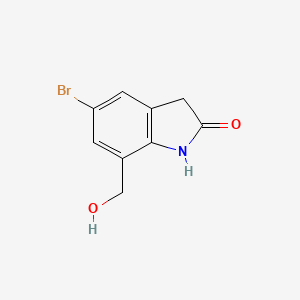
5-Bromo-7-(hydroxymethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-(hydroxymethyl)indolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(hydroxymethyl)indolin-2-one typically involves the bromination of indolin-2-one derivatives. One common method includes the reaction of indolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-(hydroxymethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-7-(carboxymethyl)indolin-2-one.
Reduction: 5-Bromo-7-methylindolin-2-one.
Substitution: 5-Amino-7-(hydroxymethyl)indolin-2-one.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-(hydroxymethyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets. For instance, its antiproliferative activity may be attributed to its ability to interfere with cell division processes, potentially by inhibiting key enzymes or signaling pathways involved in cell cycle regulation . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindolin-2-one: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
7-(Hydroxymethyl)indolin-2-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Bromo-7-azaindolin-2-one: Contains a nitrogen atom in place of a carbon, which can alter its biological activity and chemical properties.
Uniqueness
5-Bromo-7-(hydroxymethyl)indolin-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The compound’s dual functional groups make it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for drug development.
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
5-bromo-7-(hydroxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,12H,3-4H2,(H,11,13) |
InChI-Schlüssel |
PXPXGVGLDMABSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)Br)CO)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


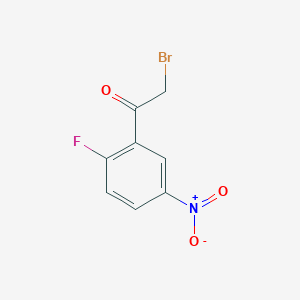
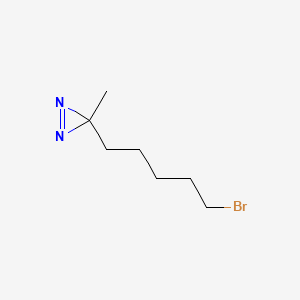
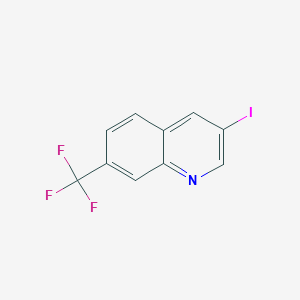

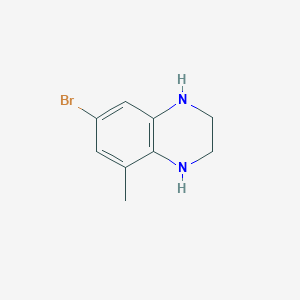


![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
